molecular formula C16H18ClNO B1385292 N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline CAS No. 356537-16-1

N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline

Cat. No. B1385292
CAS RN: 356537-16-1
M. Wt: 275.77 g/mol
InChI Key: BJTMQTHPEUFQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline, also known as 4-Chloro-N-ethyl-2,4-dimethylaniline, is an organic compound that has been used in various scientific research applications. It is a colorless liquid that is soluble in organic solvents. This compound is a derivative of aniline and has a number of unique properties that make it useful for a variety of research purposes.

Scientific Research Applications

Chemical Synthesis and Modification

N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline serves as a precursor in the synthesis of various complex organic compounds. One study outlines a high-yielding five-step synthesis of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate starting from 2,4-dimethylaniline, which involves N-alkylation among other steps, demonstrating the compound's utility in organic synthesis (Vaid et al., 2014).

Kinetic Studies

The compound is also utilized in kinetic studies, such as in the investigation of the chloroperoxidase-catalyzed N-demethylation of N,N-dimethylaniline, where it acts as a substrate or intermediate in reactions. These studies help in understanding the mechanisms of enzyme-catalyzed reactions and the effects of pH on kinetic parameters (Kedderis & Hollenberg, 1984).

Biological and Pharmacological Research

In the realm of pharmacology, analogues of this compound are synthesized and evaluated for their biological activity. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides and their evaluation as potential antibacterial agents highlight the role of such compounds in the development of new therapeutic agents (Siddiqui et al., 2014).

Reaction Mechanism Studies

Further, studies on the reaction of N,N-dimethylanilines with radicals provide insights into the mechanisms of reactions involving similar compounds, shedding light on their reactivity and potential applications in various chemical reactions (Baciocchi, Calcagni, & Lanzalunga, 2008).

properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-12-3-8-16(13(2)11-12)18-9-10-19-15-6-4-14(17)5-7-15/h3-8,11,18H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTMQTHPEUFQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCCOC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline
Reactant of Route 3
Reactant of Route 3
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline
Reactant of Route 4
Reactant of Route 4
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline
Reactant of Route 5
Reactant of Route 5
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline
Reactant of Route 6
Reactant of Route 6
N-[2-(4-Chlorophenoxy)ethyl]-2,4-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.